3-Fluoro-5-(trifluoromethyl)benzyl bromide

Physical Properties Purification Distillation

3-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 239087-09-3) is an aryl fluorinated building block with the molecular formula C8H5BrF4 and a molecular weight of 257.03 g/mol. It appears as a colorless to almost colorless clear liquid.

Molecular Formula C8H5BrF4
Molecular Weight 257.02 g/mol
CAS No. 239087-09-3
Cat. No. B1302111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)benzyl bromide
CAS239087-09-3
Molecular FormulaC8H5BrF4
Molecular Weight257.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)CBr
InChIInChI=1S/C8H5BrF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
InChIKeyLCVWAXYGYMZJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(trifluoromethyl)benzyl bromide CAS 239087-09-3: Physical and Chemical Property Overview for Scientific Procurement


3-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 239087-09-3) is an aryl fluorinated building block with the molecular formula C8H5BrF4 and a molecular weight of 257.03 g/mol. It appears as a colorless to almost colorless clear liquid . The compound contains a reactive benzylic bromide moiety attached to a benzene ring bearing both a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position [1]. This specific substitution pattern provides a distinct electronic environment that influences reactivity and physicochemical properties compared to other positional isomers and alternative benzyl bromide derivatives. The compound is classified as a corrosive and lachrymatory material requiring storage under inert gas at 2-8°C to prevent moisture sensitivity and degradation .

Procurement Alert: Why 3-Fluoro-5-(trifluoromethyl)benzyl bromide Cannot Be Simply Replaced with Other Benzyl Bromide Analogs


Scientific users cannot simply interchange 3-Fluoro-5-(trifluoromethyl)benzyl bromide with other benzyl bromides due to quantifiable differences in physical properties and reactivity profiles dictated by the unique 3-fluoro-5-trifluoromethyl substitution pattern. While many benzyl bromides share the same molecular formula (C8H5BrF4), the exact positioning of the fluoro and trifluoromethyl groups on the aromatic ring significantly alters key procurement-relevant parameters including boiling point, density, refractive index, and most critically, electronic character [1]. These differences translate into distinct reactivity in nucleophilic substitution and cross-coupling reactions, directly affecting reaction yields, selectivity, and the feasibility of synthesizing target molecules with desired properties [2]. Generic substitution without understanding these quantifiable differences introduces unacceptable variability in research and industrial processes.

3-Fluoro-5-(trifluoromethyl)benzyl bromide: Quantitative Evidence for Scientific and Industrial Differentiation


Lower Boiling Point Facilitates Distillation and Purification Compared to 3,5-Bis(trifluoromethyl)benzyl bromide

3-Fluoro-5-(trifluoromethyl)benzyl bromide exhibits a boiling point of 43°C at 1 mmHg . In contrast, the comparator compound 3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4), which contains two trifluoromethyl groups instead of one fluoro and one trifluoromethyl group, displays a significantly higher boiling point of 136-140°C at 14 mmHg . This difference reflects the impact of substituent pattern on intermolecular forces and volatility.

Physical Properties Purification Distillation

Higher Density Provides a Measurable Quality Control Parameter Differentiating from 4-Fluoro-2-(trifluoromethyl)benzyl bromide

The density of 3-Fluoro-5-(trifluoromethyl)benzyl bromide is reported as 1.64 g/mL at 20°C . For the comparator 4-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS 206860-48-2), the density is measured as approximately 1.6 g/mL at 25°C . This density difference provides a clear analytical distinction between the two regioisomers.

Physical Properties Quality Control Density

Distinct Refractive Index Enables Rapid Verification Against 2-Fluoro-5-(trifluoromethyl)benzyl bromide Isomer

3-Fluoro-5-(trifluoromethyl)benzyl bromide has a reported refractive index of 1.476 . The positional isomer 2-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 220239-69-0) displays a refractive index of 1.479 [1]. This measurable optical property difference allows for rapid, non-destructive verification of the correct isomer upon receipt.

Physical Properties Quality Control Refractive Index

Meta-Fluoro Substitution Pattern Confers Different Electronic Character Compared to Para-Fluoro Analogs

The substitution pattern of 3-Fluoro-5-(trifluoromethyl)benzyl bromide positions the fluorine atom in the meta position relative to the trifluoromethyl group, creating a distinct electronic environment compared to para-substituted analogs. The XLogP3 value, a computed measure of lipophilicity, is 3.5 for this compound [1]. This differs from 4-Fluoro-2-(trifluoromethyl)benzyl bromide, which has a computed XLogP3 of 3.2 [2], reflecting the impact of substituent positioning on the molecule's overall polarity and partition coefficient.

Electronic Properties Reactivity Structure-Activity Relationship

3-Fluoro-5-(trifluoromethyl)benzyl bromide: Proven Application Scenarios Based on Quantitative Evidence


Synthesis of Tetracyclic N-Benzylated Benzopiperazine Fused Acridone Regioisomers

This compound serves as a critical benzylating agent in the synthesis of fluoro- and trifluoromethyl-substituted tetracyclic N-benzylated benzopiperazine fused acridone regioisomers. The unique electronic character and steric profile provided by the 3-fluoro-5-trifluoromethyl pattern on the benzyl group enables the construction of specific regioisomers. Using a greener solvent (2-MeTHF) methodology, these benzylation reactions proceed at room temperature with high atom economy (>80%) and excellent yields (87-94%) [1]. The specific substitution pattern is essential for generating the desired regioisomer, and substituting with a different isomer would result in a different product with potentially altered biological activity.

Pharmaceutical Intermediate for CNS-Targeting Drug Candidates

As a building block, 3-Fluoro-5-(trifluoromethyl)benzyl bromide is employed in the synthesis of drug candidates targeting central nervous system (CNS) disorders, including anxiety and depression [2]. The precise positioning of the fluorine and trifluoromethyl groups is known to modulate the lipophilicity (XLogP3 = 3.5) and metabolic stability of the final drug molecule, which are critical parameters for blood-brain barrier penetration and overall pharmacokinetic profile [3]. Using a generic analog with a different substitution pattern would alter these key drug-like properties, potentially rendering the compound ineffective or unsafe.

Agrochemical Intermediate for Enhanced Pesticide and Herbicide Development

This compound is applied in the synthesis of agrochemicals, contributing to the development of more effective pesticides and herbicides . The incorporation of the 3-fluoro-5-trifluoromethylbenzyl group introduces a specific balance of lipophilicity and metabolic stability that can enhance the bioavailability and persistence of crop protection agents in the field. The ability to reliably synthesize and scale-up using this specific building block, supported by its well-defined physical properties (e.g., boiling point of 43°C at 1 mmHg for purification), makes it a preferred choice for industrial agrochemical research.

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